molecular formula C15H19N9O2S B2420767 N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide CAS No. 1351630-30-2

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide

Cat. No.: B2420767
CAS No.: 1351630-30-2
M. Wt: 389.44
InChI Key: XCUCIKVOZOFPIU-UHFFFAOYSA-N
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Description

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H19N9O2S and its molecular weight is 389.44. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N9O2S/c1-10-8-11(2)24(18-10)12-4-5-14(26)23(19-12)7-6-16-13(25)9-27-15-17-20-21-22(15)3/h4-5,8H,6-7,9H2,1-3H3,(H,16,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUCIKVOZOFPIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)CSC3=NN=NN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N9O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Pyrazole ring : Contributes to the compound's biological activity.
  • Pyridazine moiety : Enhances the interaction with biological targets.
  • Thioacetamide group : May influence solubility and bioavailability.

The molecular formula is C13_{13}H16_{16}N6_{6}O2_{2}S, with a molecular weight of 316.37 g/mol. Its synthesis typically involves multi-step reactions starting from commercially available precursors.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole and pyridazine can inhibit the growth of various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The mechanism often involves the induction of apoptosis and cell cycle arrest.

CompoundCell LineIC50_{50} (μM)
Compound AMCF744.49
Compound BA54954.23

In a study focusing on derivatives containing the pyrazole moiety, several compounds demonstrated IC50_{50} values comparable to established chemotherapeutics like Doxorubicin .

Antimicrobial Activity

The thioacetamide component is known to enhance antimicrobial properties. Compounds similar to this compound have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with DNA replication.

Case Study 1: Anticancer Efficacy

In a clinical trial evaluating a related compound in patients with advanced breast cancer, the compound exhibited a significant reduction in tumor size in 60% of participants after 12 weeks of treatment. The study highlighted the importance of the pyrazole ring in mediating cytotoxic effects .

Case Study 2: Antimicrobial Screening

A laboratory study assessed the antimicrobial activity of various derivatives against common pathogens. The results indicated that the tested compound had an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cell proliferation.
  • DNA Interaction : The presence of heterocycles may allow for intercalation into DNA, leading to disruption of replication processes.

Scientific Research Applications

Antiviral Activity

Research has indicated that compounds containing pyrazole and pyridazine structures exhibit significant antiviral properties. For instance, studies have shown that derivatives similar to N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide can inhibit viral replication through various mechanisms. The antiviral activity is often attributed to the ability of these compounds to interfere with viral enzymes or inhibit viral entry into host cells .

Antitumoral Activity

The compound has also been investigated for its antitumoral effects. In vitro studies have demonstrated that similar pyrazole derivatives can inhibit tubulin polymerization, a critical process for cancer cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making such compounds potential candidates for cancer therapy .

A specific study highlighted the synthesis of pyrazole-based compounds that showed promising results against various cancer cell lines, indicating a structure–activity relationship that could be leveraged for drug development .

Anti-inflammatory Effects

In addition to antiviral and antitumoral activities, compounds with similar structural characteristics have been reported to possess anti-inflammatory properties. These effects are believed to arise from the modulation of inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation .

Case Studies and Experimental Findings

StudyCompound TestedBiological ActivityKey Findings
Pyrazole DerivativesAntiviralInhibition of viral replication in cell culture models.
Pyrazole-Pyridazine ComplexesAntitumoralInduced apoptosis in cancer cell lines via tubulin inhibition.
Pyrazole-based CompoundsAnti-inflammatoryReduced levels of inflammatory cytokines in animal models.

Q & A

Q. What role do the heterocyclic systems play in the compound’s potential biological activity?

  • Methodological Answer : The 3,5-dimethylpyrazole enhances lipophilicity, while the tetrazole-thioacetamide group mimics enzyme cofactors (e.g., glutathione). While direct bioactivity data is limited, structural analogs show antimicrobial and antitumor activity via inhibition of thioredoxin reductase .

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